Benzenemethanamine, 2,4-dichloro-N-propyl-
Overview
Description
Benzenemethanamine, 2,4-dichloro-N-propyl-, also known as C10H13Cl2N, is a chemical compound . It is used in scientific research and finds applications in various fields such as pharmaceuticals, agrochemicals, and material synthesis.
Molecular Structure Analysis
The molecular structure of Benzenemethanamine, 2,4-dichloro-N-propyl- consists of 10 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
Benzenemethanamine, 2,4-dichloro-N-propyl- has a molecular weight of 149.23 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 149.120449483 g/mol .Scientific Research Applications
Environmental Impact and Health Effects of Benzene Compounds :
- Benzene and its derivatives are recognized as significant environmental pollutants, known for their carcinogenic properties, particularly in causing leukemia. The concern extends beyond carcinogenicity to include various non-cancerous health effects, underscoring the need for a comprehensive evaluation of benzene exposure impacts, especially in regions with poor monitoring of benzene concentrations (Haji Bahadar et al., 2014).
Supramolecular Chemistry Applications :
- Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), play a crucial role in supramolecular chemistry. Their simple structure, ease of accessibility, and detailed understanding of their self-assembly behavior facilitate their use in a range of applications from nanotechnology and polymer processing to biomedical applications. The adaptable nature of these compounds underscores their potential for innovative scientific applications (Cantekin et al., 2012).
Role in Aquatic Environments and Potential Remediation Strategies :
- The presence and behavior of related compounds such as chlorobenzenes in aquatic environments have been extensively reviewed. Despite their biodegradability, chlorobenzenes persist in surface water and sediments due to continuous introduction from various sources. Understanding their fate in environmental compartments is crucial for developing effective remediation strategies (Brahushi et al., 2017).
Pharmacological and Toxicity Considerations :
- While not directly related to "Benzenemethanamine, 2,4-dichloro-N-propyl-", the pharmacology and toxicity of benzofurans and benzodifurans offer insight into the complex nature of aromatic compounds and their effects on human health. These compounds, having structural similarities with psychoactive substances, underline the necessity for thorough research to understand their impact fully (Barceló & Gomila, 2018).
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYCXIOVAMOAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192418 | |
Record name | Benzenemethanamine, 2,4-dichloro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39180-81-9 | |
Record name | Benzenemethanamine, 2,4-dichloro-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039180819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2,4-dichloro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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